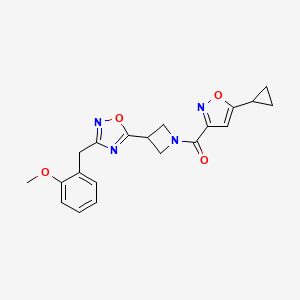
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Bioactivation
Glutathione S-transferase–Catalyzed Formation of Glutathione-Conjugated Spiro-azetidine A study elucidated the metabolism of strained ring systems, particularly focusing on AZD1979, a compound with a spiro-azetidinyl moiety, revealing its bioactivation through glutathione S-transferase without prior activation by cytochrome P450. This pathway led to glutathione-conjugated metabolites, highlighting a unique bioactivation mechanism for compounds with strained heterocycles (Li et al., 2019).
Microsomal Epoxide Hydrolase–Catalyzed Hydration of Spiro Oxetane Another research identified a novel hydration pathway for a spiro oxetane-containing compound, AZD1979, catalyzed by microsomal epoxide hydrolase. This process involved NAD(P)H-independent hydration and ring opening, emphasizing the role of microsomal epoxide hydrolase in the metabolism of oxetane moieties in pharmaceutical compounds (Li et al., 2016).
Synthesis and Antimicrobial Activity
Novel Imidazole Bearing Isoxazole Derivatives Research on the synthesis of novel imidazole derivatives containing isoxazole groups showcased potential antimicrobial activities. This work presents a methodological approach towards developing compounds with enhanced biological properties (Maheta, Patel, & Naliapara, 2012).
Anticholinesterases Based on Molecular Skeletons of Furobenzofuran and Methanobenzodioxepine A study explored the synthesis of novel compounds based on furobenzofuran and methanobenzodioxepine skeletons, assessing their anticholinesterase action. These compounds were potent inhibitors of acetyl- or butyrylcholinesterase, offering insights into the development of treatments for related disorders (Luo et al., 2005).
Biological Evaluation and Pharmacological Activity
Synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone This research synthesized Schiff base indole derivatives with oxadiazole, thiazolidinone, and azetidinone moieties, exhibiting antimicrobial, antioxidant, antituberculosis, and anticancer activities. The study highlights the potential therapeutic applications of these compounds (Verma, Saundane, & Meti, 2019).
Novel Bromophenol Derivatives as Carbonic Anhydrase Inhibitors An alternative synthesis of natural bromophenol derivatives was provided, alongside testing their inhibitory potencies against carbonic anhydrase isoforms. These compounds exhibited strong inhibitory activity, suggesting potential for therapeutic applications in diseases where carbonic anhydrase activity is implicated (Akbaba et al., 2013).
Novel Bioactivation Pathways
Bioactivation Pathway of a 3,4-Unsubstituted Isoxazole This study reported a novel bioactivation pathway for a 3,4-unsubstituted isoxazole in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. It highlights the complexity of metabolic pathways and the role of cytochrome P450 in biotransformation (Yu et al., 2011).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-16-5-3-2-4-13(16)8-18-21-19(28-23-18)14-10-24(11-14)20(25)15-9-17(27-22-15)12-6-7-12/h2-5,9,12,14H,6-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSBJSCXOFMAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
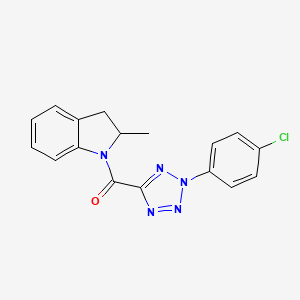
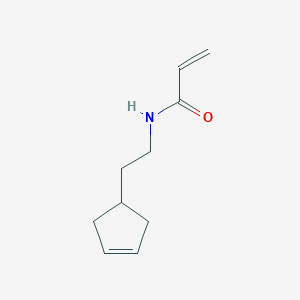

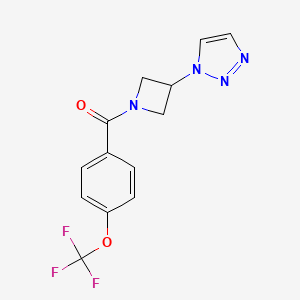
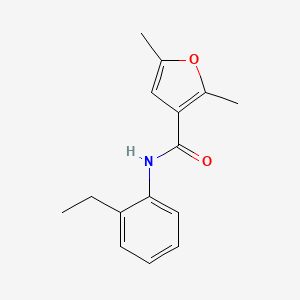
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
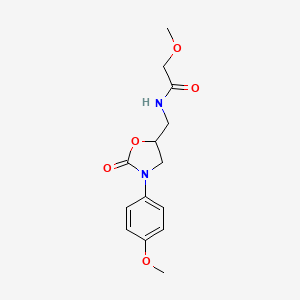
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)